molecular formula C10H13NO2 B1587895 N-(1-hydroxypropan-2-yl)benzamide CAS No. 24629-34-3

N-(1-hydroxypropan-2-yl)benzamide

Cat. No. B1587895
CAS RN: 24629-34-3
M. Wt: 179.22 g/mol
InChI Key: RGVIMILWECPVOH-UHFFFAOYSA-N
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Description

N-(1-hydroxypropan-2-yl)benzamide, also known as N-Benzoyl-DL-alaninol, N-(2-hydroxy-isopropyl)benzamide, N-(2-Hydroxy-1-methylethyl)benzamide, 2-Benzoylamino-propanol, 2-Benzamino-propanol-(1), and N-benzoylalaninol, is a chemical compound with the molecular formula C10H13NO2 . Its molecular weight is 179.21600 .


Molecular Structure Analysis

The molecular structure of N-(1-hydroxypropan-2-yl)benzamide is represented by the formula C10H13NO2 . The molecular weight of the compound is 179.22 .

properties

IUPAC Name

N-(1-hydroxypropan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(7-12)11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVIMILWECPVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409066
Record name N-(1-hydroxypropan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-hydroxypropan-2-yl)benzamide

CAS RN

24629-34-3
Record name N-(1-hydroxypropan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
S Tabatabaee, D Baker, DL Selwood, BJ Whalley… - Pharmaceuticals, 2019 - mdpi.com
Large conductance, Ca 2+ -activated K + (BK Ca ) channels are widely expressed in the central nervous system, where they regulate action potential duration, firing frequency and …
Number of citations: 4 www.mdpi.com
A Arcelli, G Porzi, S Rinaldi, S Sandri - Journal of the Chemical Society …, 2001 - pubs.rsc.org
The acid hydrolytic cleavage of 1 to 2, assisted by a neighbouring benzamide group, was kinetically investigated in a wide range of HCl concentrations (1.67–8.7 M) and at various …
Number of citations: 14 pubs.rsc.org
D Baker, G Pryce, C Visintin, S Sisay… - British Journal of …, 2017 - Wiley Online Library
Background and Purpose Our initial aim was to generate cannabinoid agents that control spasticity, occurring as a consequence of multiple sclerosis (MS), whilst avoiding the sedative …
Number of citations: 22 bpspubs.onlinelibrary.wiley.com
K Thalluri, A Paul, SR Manne, D Dev, B Mandal - RSC Advances, 2014 - pubs.rsc.org
The synthesis of peptide alcohols from peptides bearing C-terminal amide using β-aminoalcohols is achieved by a simple, efficient, racemization-free (<1.5%), and chemoselective …
Number of citations: 4 pubs.rsc.org
F Soleymani Movahed, SW Foo, S Mori… - The Journal of …, 2021 - ACS Publications
A metal-free, biomimetic catalytic protocol for the cyclization of N-(2-hydroxyethyl)amides to the corresponding 2-oxazolines (4,5-dihydrooxazoles), promoted by the 1,3,5,2,4,6-…
Number of citations: 5 pubs.acs.org
G Pryce, S Sisay, G Giovannoni, DL Selwood, D Baker - Pharmaceuticals, 2023 - mdpi.com
Big conductance calcium-activated (BK) channel openers can inhibit pathologically driven neural hyperactivity to control symptoms via hyperpolarizing signals to limit neural excitability. …
Number of citations: 8 www.mdpi.com
M Das - 2020 - scholarworks.uno.edu
SCP-1, a potent derivative of acetaminophen, exhibits significantly diminished hepatotoxicity and nephrotoxicity relative to acetaminophen and nitrate ester derivatives of acetaminophen…
Number of citations: 0 scholarworks.uno.edu
Z Fu, X Wang, S Tao, Q Bu, D Wei… - The Journal of Organic …, 2021 - ACS Publications
The transition metal catalyzed amide bond forming reaction of esters with amines has been developed as an advanced approach for overcoming the shortcomings of traditional methods…
Number of citations: 31 pubs.acs.org
E Susithra, G Thumma, LL Naveena… - J. Obstetrics Gynecology … - researchgate.net
BK channels, or voltage-gated Ca2+ channels, are essential regulators of neuronal excitability and muscular contractions, all of which are abnormal in epilepsy, a chronic neuronal …
Number of citations: 2 www.researchgate.net
D Mambwe, CM Korkor, A Mabhula… - Journal of medicinal …, 2022 - ACS Publications
Iterative medicinal chemistry optimization of an ester-containing astemizole (AST) analogue 1 with an associated metabolic instability liability led to the identification of a highly potent 3-…
Number of citations: 1 pubs.acs.org

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